![molecular formula C17H13N5O3S B2893767 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034416-67-4](/img/structure/B2893767.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a triazine ring, an isoxazole ring, and a thiophene ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Finally, it contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazine, isoxazole, and thiophene rings. These rings could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen, oxygen, and sulfur atoms could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the imidazole ring, which is structurally similar to the triazine component of the compound, have been reported to exhibit antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Properties
The presence of an isoxazole ring, which is known for its anti-inflammatory effects, indicates that the compound could be researched for its use in treating inflammatory conditions .
Antitumor Applications
Benzotriazine derivatives have been explored for their antitumor activities. The compound’s 4-oxo-3,4-dihydro-1,2,3-benzotriazin moiety might be of interest in cancer research, particularly in the synthesis of novel chemotherapeutic agents .
Antidiabetic Effects
Isoxazole derivatives are also known to exhibit antidiabetic activity. Research into the compound’s potential as an antidiabetic agent could be a promising field .
Antiviral Research
The structural similarity to known antiviral compounds suggests that this compound could be investigated for its efficacy against viral infections .
Neuropharmacological Research
Given the compound’s complex structure, it may interact with various neurotransmitter systems, making it a candidate for research into neurological disorders or as a tool in neuropharmacological studies .
Enzyme Inhibition Studies
The triazine and isoxazole rings are often found in enzyme inhibitors. The compound could be used in studies aimed at developing new enzyme inhibitors for therapeutic purposes .
Material Science Applications
The unique structure of the compound, particularly the thiophene ring, could make it a subject of interest in the field of material science, especially in the development of organic semiconductors .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16(13-10-14(25-20-13)15-6-3-9-26-15)18-7-8-22-17(24)11-4-1-2-5-12(11)19-21-22/h1-6,9-10H,7-8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVXTZJWCWIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)
![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)
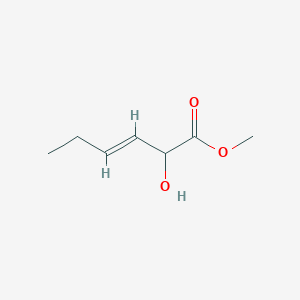

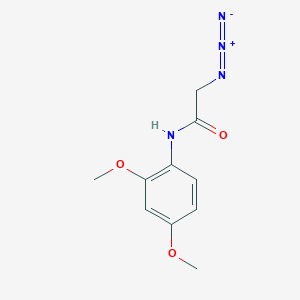
![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)
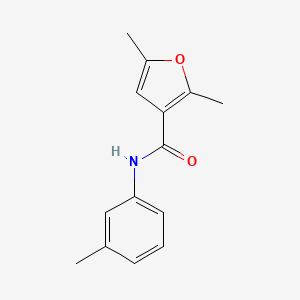
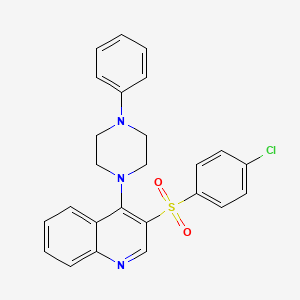

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)
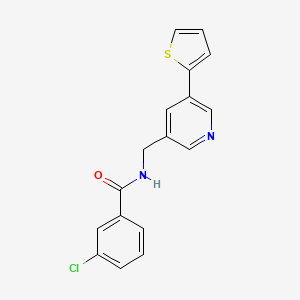
![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)